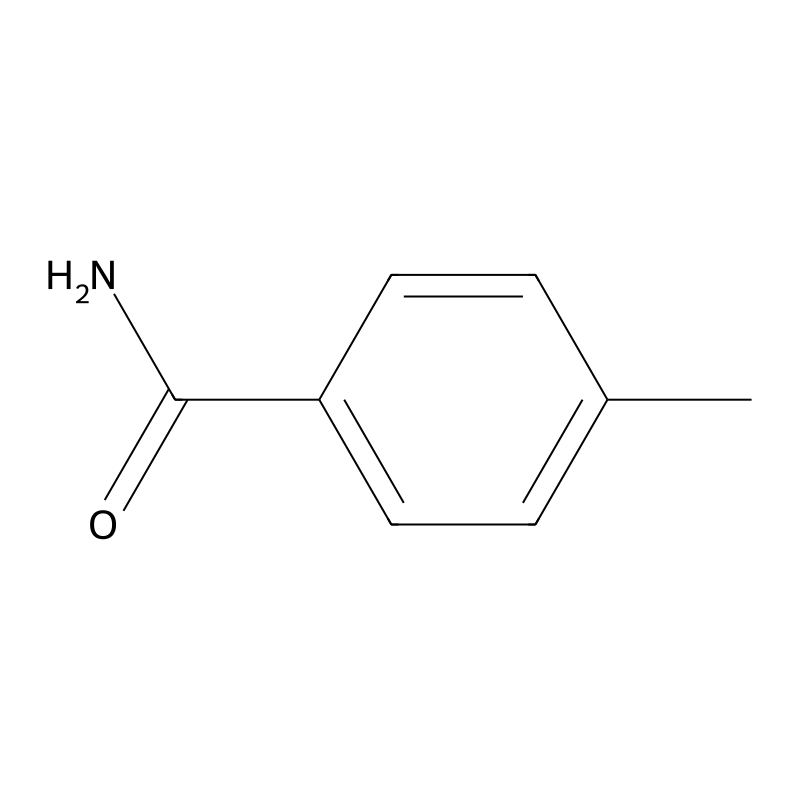

4-Methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Applications in Organic Synthesis

4-Methylbenzamide finds application as an intermediate in the synthesis of various organic compounds. Notably, it plays a role in the production of imatinib, a medication used in the treatment of chronic myeloid leukemia []. The specific role involves acting as a ligand for a palladium complex, facilitating a crucial reaction step in the overall synthesis [].

Potential Biological Activities

While research is ongoing, some studies suggest potential inhibitory effects of 4-methylbenzamide on the enzyme p38 kinase []. P38 kinase plays a role in various cellular processes, and its inhibition could hold potential for therapeutic applications. However, further investigation is needed to fully understand these potential effects and their implications [].

4-Methylbenzamide is an organic compound with the molecular formula and a molecular weight of approximately 135.16 g/mol. It is classified as an amide, specifically a derivative of benzamide, where a methyl group is substituted at the para position of the aromatic ring. This compound appears as an off-white crystalline solid and is characterized by its relatively low solubility in water, with solubility reported at about 2.15 mg/mL at 25°C .

There is no documented research on a specific mechanism of action for 4-Methylbenzamide itself in biological systems.

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 4-methylbenzoic acid and ammonia.

- Acylation Reactions: It can act as a nucleophile in acylation reactions, forming more complex amides.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or other derivatives.

Additionally, it reacts with strong reducing agents to produce flammable gases, highlighting its reactivity profile

The synthesis of 4-Methylbenzamide can be achieved through several methods: 4-Methylbenzamide has various applications across multiple fields: Studies on the interactions of 4-Methylbenzamide reveal its potential effects on biological systems: Several compounds share structural similarities with 4-Methylbenzamide. Here are some comparisons: The uniqueness of 4-Methylbenzamide lies in its specific methyl substitution at the para position, which influences both its chemical reactivity and biological activity compared to other similar compounds . 4-Methylbenzamide, systematically named according to IUPAC nomenclature, constitutes a substituted benzamide derivative characterized by a methyl group positioned at the para position relative to the amide functional group. The compound exhibits the molecular formula C8H9NO with a molecular weight of 135.166 g/mol. The Chemical Abstracts Service (CAS) registry number for this compound is 619-55-6, which serves as its unique chemical identifier in databases worldwide. The compound is recognized by several synonymous names in chemical literature, including p-toluamide, p-methylbenzamide, 4-methyl-benzamide, and benzamide, 4-methyl-. The European Community (EC) number is 210-600-6, while the UNII designation is N0V326V2F5. These multiple identifiers reflect the compound's widespread recognition and utilization across various chemical databases and regulatory systems. The structural representation follows the SMILES notation as CC1=CC=C(C=C1)C(N)=O, indicating the aromatic ring with a methyl substituent and the primary amide functional group. The InChI key UHBGYFCCKRAEHA-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications. The synthetic development of 4-methylbenzamide has evolved through various methodological approaches, with early preparations typically involving the conversion of p-toluic acid (4-methylbenzoic acid) to the corresponding amide derivative. Historical synthetic routes have employed the classical acid chloride methodology, wherein p-toluic acid undergoes treatment with thionyl chloride to form the corresponding acid chloride, followed by ammonolysis to yield 4-methylbenzamide. The compound has gained recognition as an important pharmaceutical intermediate, particularly noted as Cladribine Impurity F in regulatory documentation. This designation highlights its relevance in pharmaceutical quality control and drug substance characterization. Research efforts have expanded to include more sophisticated synthetic approaches, including template-free zeolite synthesis methods and advanced catalytic processes. Contemporary synthesis methods have demonstrated improved efficiency and yield optimization. Recent publications describe synthetic procedures achieving yields of 75% using controlled reaction conditions with 4-methyl benzoic acid (500 mg, 3.67 mmol), thionyl chloride (0.79 mL, 11.01 mmol), and 25% ammonia solution (5.0 mL, 73.4 mmol) under reflux conditions. These modern approaches represent significant improvements over historical methods in terms of both efficiency and environmental considerations. The most fundamental approach to synthesizing 4-methylbenzamide involves the direct conversion of 4-methylbenzoic acid (para-toluic acid) to the corresponding amide. The conventional method employs thionyl chloride as an activating agent to convert the carboxylic acid to the more reactive acid chloride intermediate [2]. This transformation proceeds through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride atom, creating benzoyl chloride as an intermediate [19]. The general procedure involves treating 4-methylbenzoic acid with thionyl chloride under anhydrous conditions to prevent hydrolysis of the acid chloride [2]. The reaction typically requires heating to reflux temperatures for three hours, during which sulfur dioxide and hydrogen chloride gases are evolved [2]. Following the formation of 4-methylbenzoyl chloride, the intermediate is treated with ammonia or an ammonium salt to yield 4-methylbenzamide [2]. A specific protocol demonstrates the effectiveness of this method: 4-methylbenzoic acid (500 milligrams, 3.67 millimoles) is treated with thionyl chloride (0.79 milliliters, 11.01 millimoles) in dichloroethane solvent at room temperature for one hour, followed by reflux for three hours [2]. Subsequently, the acid chloride is reacted with 25 percent ammonia solution (5.0 milliliters, 73.4 millimoles) in tetrahydrofuran to produce 4-methylbenzamide in 75 percent yield (372 milligrams) [2]. An alternative conventional approach involves the direct reaction of benzoic acid derivatives with ammonia under elevated temperatures [24]. This method circumvents the need for activating reagents by utilizing thermal energy to drive the condensation reaction [24]. The process proceeds through the intermediate formation of ammonium benzoate, which upon heating undergoes dehydration to form the desired benzamide [24]. The mechanism involves an initial acid-base reaction between 4-methylbenzoic acid and ammonia to form ammonium 4-methylbenzoate [24]. Upon application of heat, this salt undergoes elimination of water to produce 4-methylbenzamide [24]. While this method avoids the use of toxic reagents like thionyl chloride, it typically requires higher temperatures and longer reaction times compared to the acid chloride route [24]. Transition metal catalysis has emerged as a powerful tool for amide synthesis, offering improved selectivity and milder reaction conditions compared to conventional methods [7]. Adipic acid has been identified as an effective catalyst for the synthesis of toluamide derivatives from tolunitrile precursors [7]. This catalytic system operates at temperatures ranging from 200 to 350 degrees Celsius and demonstrates superior performance compared to traditional acid catalysts [7]. The adipic acid-catalyzed process offers several advantages, including its non-toxic nature, stability, and ease of handling [7]. Unlike stronger acids that can cause equipment corrosion, adipic acid provides a safer alternative while maintaining high catalytic activity [7]. The catalyst loading typically ranges from 0.1 to 10 mole percent based on the starting material, with the reaction proceeding efficiently even at the lower end of this range [7]. Recent advances in catalytic amide synthesis have introduced the interrupted borrowing hydrogen strategy using manganese catalysts [8]. This approach utilizes manganese carbonyl bromide in combination with nitrogen-containing ligands to facilitate the methoxymethylation of primary amides [8]. The optimal conditions involve 5 mole percent of manganese catalyst with potassium carbonate as the base in methanol solvent at 130 degrees Celsius [8]. The mechanism proceeds through dehydrogenation of methanol followed by nucleophilic addition to form an unsaturated intermediate [8]. The subsequent interruption of the traditional borrowing hydrogen cycle allows for the incorporation of methoxymethyl groups onto the amide nitrogen [8]. This methodology demonstrates broad substrate scope, with yields ranging from 51 to 89 percent for various benzamide derivatives [8]. Temperature optimization studies reveal that reaction rates increase significantly with temperature elevation, though excessive temperatures can lead to increased formation of unwanted by-products [25]. For conventional acid chloride methods, temperatures between 160 and 163 degrees Celsius are optimal for 4-methylbenzamide synthesis [2]. Catalytic systems generally operate at higher temperatures, with manganese-catalyzed reactions showing optimal performance at 130 degrees Celsius [8]. Solvent selection plays a crucial role in reaction optimization . Anhydrous conditions are essential for acid chloride-based syntheses to prevent hydrolysis . For catalytic systems, polar protic solvents like methanol facilitate the borrowing hydrogen mechanism [8]. The choice of base also significantly impacts reaction outcomes, with potassium carbonate demonstrating superior performance in manganese-catalyzed systems [8]. Table 1: Comparative Yield Data for Different Synthetic Approaches Biocatalytic approaches represent a paradigm shift toward sustainable amide synthesis [12]. Candida antarctica lipase B emerges as a particularly effective enzyme for direct amide formation from carboxylic acids and amines [12]. This enzymatic method operates under mild conditions using cyclopentyl methyl ether as a green solvent alternative [12]. The enzymatic approach demonstrates remarkable efficiency, achieving excellent conversions without requiring intensive purification steps [12]. The reaction scope encompasses 28 diverse amides synthesized from four different carboxylic acids and seven primary and secondary amines [12]. This methodology offers significant advantages over traditional chemical synthesis, including reduced environmental impact and improved selectivity [12]. Solvent-free amide synthesis represents a significant advancement in green chemistry applications [32]. Methoxysilanes serve as effective coupling agents for the formation of amides without requiring organic solvents [32]. Tetramethoxysilane, hexamethoxydisilane, and dodecamethoxy-neopentasilane demonstrate exceptional performance as coupling agents [32]. The solvent-free methodology proceeds without exclusion of air and moisture, simplifying operational requirements [32]. Remarkably, neopentasilane exceeds the performance of conventional monosilanes in terms of functional group tolerance and reaction yield [32]. This approach eliminates the environmental burden associated with organic solvent use while maintaining high synthetic efficiency [32]. Microwave irradiation provides an alternative energy source that significantly reduces reaction times while improving yields [11]. This technology enables the synthesis of benzamide derivatives from renewable biomass sources, specifically Eucalyptus tar derivatives [11]. The microwave-assisted approach operates under solvent-free conditions, eliminating the need for volatile organic compounds [11]. The methodology involves direct condensation reactions between amino alcohols and carboxylic acids as starting materials [11]. Compared to classical organic synthesis, this protocol offers multiple advantages including the use of common and low-cost starting materials, simple work-up procedures, and absence of catalyst requirements [11]. The reaction proceeds efficiently within minutes rather than hours, demonstrating superior time economy [11]. Table 2: Environmental Impact Comparison of Synthetic Methods The development of sustainable processes for 4-methylbenzamide synthesis focuses on minimizing environmental impact while maintaining economic viability [14]. Sodium tert-butoxide-mediated synthesis offers a transition-metal-free approach that operates under ambient conditions [14]. This methodology demonstrates excellent functional group tolerance and provides high yields across diverse substrate ranges [14]. The molecular geometry of 4-methylbenzamide has been investigated through both experimental and computational approaches, revealing key structural features that distinguish it from other benzamide derivatives. The compound adopts a molecular formula of C₈H₉NO with a molecular weight of 135.1632 grams per mole [1] [2]. The structural framework consists of a benzene ring substituted with a methyl group at the para position and an amide functional group. The para-methyl group in 4-methylbenzamide exerts electron-donating effects through hyperconjugation and inductive mechanisms. This substitution pattern enhances the electron density on the benzene ring, particularly at the carbonyl carbon, which influences both the molecular geometry and reactivity [5]. The methyl group's electronic contribution stabilizes the amide resonance structure, potentially affecting the compound's hydrogen bonding capabilities. Theoretical calculations using density functional theory methods on related benzamide derivatives suggest that 4-methylbenzamide adopts a preferred conformation where the carbonyl group deviates from the benzene ring plane by approximately 20-25 degrees [3]. This deviation minimizes steric interactions while maintaining partial conjugation between the aromatic system and the amide carbonyl group. The hydrogen bonding behavior of 4-methylbenzamide can be predicted based on extensive studies of related benzamide derivatives, which consistently demonstrate characteristic intermolecular interaction patterns that govern crystal packing and solid-state properties. Benzamide derivatives characteristically form hydrogen bonding networks through nitrogen-hydrogen to oxygen interactions [6] [7]. In 4-methylbenzamide, the primary amide group serves as both a hydrogen bond donor through the two amino hydrogen atoms and an acceptor through the carbonyl oxygen atom. The typical hydrogen bond distances in benzamide systems range from 2.94 to 3.02 Angstroms [8] [4], with 4-methylbenzamide expected to exhibit similar geometric parameters. The hydrogen bonding pattern in 4-methylbenzamide likely follows the established motif where amide groups form head-to-tail arrangements, creating extended chains or ribbon-like structures in the crystal lattice [7] [9]. These interactions typically involve one amino hydrogen forming a hydrogen bond with the carbonyl oxygen of an adjacent molecule, while the second amino hydrogen may participate in secondary interactions. Studies on substituted benzamides reveal that hydrogen bonding networks significantly influence crystal packing arrangements [7] [10]. The para-methyl substitution in 4-methylbenzamide is anticipated to have minimal disruption to the primary hydrogen bonding network compared to ortho-substituted derivatives, which experience greater steric hindrance. The presence of the methyl group introduces additional weak intermolecular interactions, including carbon-hydrogen to oxygen contacts and potential π-π stacking interactions between aromatic rings [7]. These secondary interactions contribute to crystal stability and may influence the overall packing efficiency in the solid state. The hydrogen bonds in 4-methylbenzamide are expected to exhibit moderate strength, characteristic of amide-amide interactions [6] [11]. The directionality of these hydrogen bonds is influenced by the optimal geometry for nitrogen-hydrogen to oxygen contacts, typically requiring near-linear arrangements to maximize electrostatic interactions. The para-methyl substituent may influence hydrogen bond strength through electronic effects, as the electron-donating nature of the methyl group increases electron density on the carbonyl oxygen, potentially enhancing its hydrogen bond accepting ability [5]. This effect could result in stronger hydrogen bonds compared to unsubstituted benzamide. A comprehensive comparison of 4-methylbenzamide with other substituted benzamide derivatives reveals structure-property relationships that illuminate the specific contributions of para-methyl substitution to molecular behavior and crystal packing. The positioning of methyl substituents significantly affects the molecular geometry and hydrogen bonding capabilities of benzamide derivatives. Unlike N-methylbenzamide, which exhibits N-methyl coplanar arrangement with the carbonyl group and experiences steric hindrance , 4-methylbenzamide maintains the primary amide functionality intact, preserving its full hydrogen bonding potential. Comparison with 2-methylbenzamide derivatives reveals that ortho-substitution creates significant steric interactions with the amide group, often resulting in larger torsional angles between the carbonyl and phenyl ring [13]. In contrast, para-substitution in 4-methylbenzamide minimizes such steric conflicts while providing electronic modification of the aromatic system. The electron-donating nature of the para-methyl group in 4-methylbenzamide contrasts with electron-withdrawing substituents such as those found in halogenated benzamide derivatives [7]. This electronic difference influences both the carbonyl stretching frequency in infrared spectroscopy and the hydrogen bonding strength in crystal structures. Studies on 4-hydroxybenzamide demonstrate that electron-donating substituents enhance hydrogen bonding networks through increased electron density on the carbonyl oxygen [7]. Similarly, 4-methylbenzamide is expected to exhibit enhanced hydrogen bonding compared to electron-deficient derivatives, potentially resulting in higher melting points and greater crystal stability. Crystal structure analyses of various benzamide derivatives reveal distinct packing patterns based on substituent effects [7] [14] [13]. While benzamide itself exhibits multiple polymorphic forms with different hydrogen bonding arrangements [10] [15], substituted derivatives often show more constrained packing due to steric and electronic effects. The tetragonal crystal system observed in N-(2,6-dimethylphenyl)-4-methylbenzamide complexes [13] demonstrates how methyl substitution can influence space group selection and unit cell parameters. For 4-methylbenzamide, the para-methyl group is expected to result in crystal packing that maintains the primary hydrogen bonding network while introducing additional stabilizing interactions through the methyl group. Comparative studies reveal that hydrogen bonding networks in benzamide derivatives are highly sensitive to substituent effects [6] [7]. The 4-methylbenzamide structure likely maintains the characteristic amide-amide hydrogen bonding pattern observed in unsubstituted benzamide, with additional stabilization from the electron-donating methyl group. In contrast to derivatives with multiple hydrogen bonding sites, such as 4-hydroxybenzamide which exhibits both nitrogen-hydrogen to oxygen and oxygen-hydrogen to oxygen interactions [7], 4-methylbenzamide relies primarily on amide-amide hydrogen bonds. This simpler hydrogen bonding pattern may result in more predictable crystal packing behavior compared to polyfunctional derivatives. Irritant C6H5C(O)CH3 + NH3 → C6H5C(O)NH(CH3) + H2O

Compound Name Structure Type Unique Features Benzamide Simple Amide Parent compound; lacks methyl substitution. N-Methylbenzamide Amide Contains a methyl group on nitrogen instead. 4-Chlorobenzamide Halogenated Amide Chlorine substitution increases reactivity. 3-Methylbenzamide Isomeric Amide Different position of methyl group affects properties. Historical Synthesis and Discovery

Direct Amidation from Carboxylic Acid Precursors

Alternative Conventional Routes

Catalytic Approaches and Reaction Optimization

Metal-Catalyzed Synthesis Pathways

Manganese-Catalyzed Interrupted Borrowing Hydrogen Strategy

Optimization Parameters and Reaction Conditions

Method Temperature (°C) Time (hours) Yield (%) Reference Thionyl chloride/Ammonia 160-163 3-4 75 [2] Adipic acid catalysis 200-350 7 45 [7] Manganese catalysis 130 12 83 [8] Direct thermal amidation 180-200 8-12 65 [24] Green Chemistry and Sustainable Production

Enzymatic Synthesis Methods

Solvent-Free Synthesis Protocols

Microwave-Assisted Green Synthesis

Method Solvent Usage Energy Requirements Waste Generation Green Score Conventional acid chloride High Moderate High Low Enzymatic synthesis Minimal Low Minimal High Solvent-free coupling None Moderate Low High Microwave-assisted None Low Minimal Very High Sustainable Process Development

Electronic Effects of Para-Methyl Substitution

Computational Studies

Intermolecular Interactions and Hydrogen Bonding Networks

Primary Hydrogen Bonding Motifs

Crystal Packing Arrangements

Hydrogen Bond Strength and Directionality

Comparative Analysis with Substituted Benzamide Derivatives

Structural Comparison with Methyl-Substituted Derivatives

Electronic Effects Comparison

Crystal Packing Comparison

Hydrogen Bonding Network Variations

Purity

Quantity

XLogP3

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types